molecular formula C6H9NO2 B3252406 1-Amino-3-methylidenecyclobutane-1-carboxylic acid CAS No. 2169518-70-9

1-Amino-3-methylidenecyclobutane-1-carboxylic acid

Cat. No.: B3252406
CAS No.: 2169518-70-9
M. Wt: 127.14
InChI Key: TUJKRFYLNFYKTI-UHFFFAOYSA-N
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Description

1-Amino-3-methylidenecyclobutane-1-carboxylic acid is a unique organic compound with the molecular formula C6H9NO2 . This compound features a cyclobutane ring substituted with an amino group, a methylene group, and a carboxylic acid group. Its structure imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Amino-3-methylidenecyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods provide efficient pathways to obtain the desired compound with high purity.

Chemical Reactions Analysis

1-Amino-3-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-3-methylidenecyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its use in developing new pharmaceuticals with therapeutic properties.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-3-methylidenecyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-amino-3-methylidenecyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-2-6(7,3-4)5(8)9/h1-3,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJKRFYLNFYKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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